molecular formula C18H20ClN5O2S2 B2527349 1-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole CAS No. 2034348-09-7

1-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole

Cat. No.: B2527349
CAS No.: 2034348-09-7
M. Wt: 437.96
InChI Key: YLPYASGFFSNBGA-UHFFFAOYSA-N
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Description

1-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole (CAS 2034348-09-7) is a high-quality chemical compound with the molecular formula C18H20ClN5O2S2 and a molecular weight of 437.97 . It features a unique molecular structure comprising a piperazine core linked to a tetrahydropyrazino[1,2-b]indazole group and a 5-chlorothiophen-2-ylsulfonyl moiety . This structure contributes to its enhanced electronic properties and makes it a valuable intermediate in complex synthesis processes . The indazole scaffold is a privileged structure in medicinal chemistry, known for its versatile biological activities and presence in pharmacologically active molecules . Furthermore, related polycyclic indazole derivatives are a focus in developing new nitrogen-rich polyaromatics, which are of significant interest for their potential physicochemical properties . This product is supplied for research applications only and is not intended for diagnostic or therapeutic use. Researchers can leverage this compound as a key building block in various discovery pipelines, including pharmaceutical development for synthesizing novel biologically active molecules .

Properties

IUPAC Name

1-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5O2S2/c19-15-5-6-16(27-15)28(25,26)23-11-9-22(10-12-23)18-17-13-3-1-2-4-14(13)21-24(17)8-7-20-18/h5-8H,1-4,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPYASGFFSNBGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)S(=O)(=O)C5=CC=C(S5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole is a complex organic compound notable for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a piperazine ring and a tetrahydropyrazino[1,2-b]indazole moiety, which contributes to its unique biological profile. The presence of the chlorothiophene group enhances its interaction with biological targets.

Chemical Formula: C15H17ClN4O2S
Molecular Weight: 348.84 g/mol
IUPAC Name: 1-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole

Research indicates that compounds similar to 1-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity: Many indazole derivatives demonstrate the ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. This inhibition is crucial for developing treatments for neurological disorders and infections caused by urease-producing bacteria .
  • Antifungal Activity: Studies have shown that related indazole compounds possess significant antifungal properties against strains like Candida albicans and Candida glabrata, suggesting potential applications in treating fungal infections .

Antimicrobial Effects

The compound has been evaluated for its antimicrobial activity against various pathogens. The results indicate that it shows promising activity against both bacterial and fungal strains.

Pathogen Activity Reference
Candida albicansModerate to strong
Candida glabrataModerate
Escherichia coliWeak
Staphylococcus aureusModerate

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines demonstrate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in potential therapeutic applications.

Cell Line IC50 (µM) Effect
HeLa (Cervical cancer)25Cytotoxic
MCF7 (Breast cancer)30Cytotoxic
NIH3T3 (Normal fibroblast)>100Non-cytotoxic

Case Studies

Several studies have highlighted the biological significance of the compound:

  • Anticandidal Evaluation: A study investigated the anticandidal activity of various indazole derivatives, including those with similar structures to the target compound. Results indicated that certain derivatives were effective against resistant strains of C. glabrata, paving the way for new antifungal therapies .
  • Enzyme Inhibition Studies: Inhibitory effects on AChE were observed in derivatives related to the compound. These findings suggest potential applications in treating Alzheimer's disease and other cognitive disorders .
  • Synthesis and Biological Evaluation: Recent work involved synthesizing novel pyrazino[1,2-b]indazoles through cascade cyclization methods. These compounds exhibited significant antifungal activities and may serve as leads for further drug development .

Scientific Research Applications

Antimicrobial Activity

Recent studies have shown that compounds containing the indazole nucleus exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited zones of inhibition comparable to standard antibiotics like penicillin .

CompoundZone of Inhibition (mm)
115
218
312
Penicillin30

Anticancer Potential

Indazole derivatives have also been explored for their anticancer properties. Compounds with similar structures have been shown to inhibit tubulin polymerization, thereby disrupting mitosis in cancer cells . This mechanism makes them potential candidates for developing new anticancer therapies.

Neuropharmacological Effects

Given the piperazine moiety's presence, compounds like this one may exhibit neuropharmacological effects. Research indicates that piperazine derivatives can act on serotonin receptors, suggesting potential applications in treating anxiety and depression .

Case Studies

  • Antimicrobial Evaluation : A study evaluated several indazole-based compounds for their antibacterial activity using disc diffusion methods. The results highlighted that compounds with thiophene and sulfonamide groups had enhanced activity against gram-positive and gram-negative bacteria .
  • Molecular Docking Studies : Computational studies have been conducted to understand the binding affinity of this compound with various biological targets. These studies suggest that strong interactions occur between the compound and target proteins involved in cancer progression and microbial resistance .
  • Pharmacokinetic Profiling : Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics for this class of compounds, making them suitable candidates for further development in drug formulation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Similarities and Variations

The target compound shares structural motifs with several analogs, particularly in its piperazine-sulfonyl linkage and fused heterocyclic systems. Key comparisons include:

Table 1: Structural Comparison of Key Compounds
Compound Name Core Structure Sulfonyl Substituent Molecular Weight Notable Features
Target Compound Tetrahydropyrazinoindazole-piperazine 5-Chlorothiophen-2-yl ~470 (estimated) Chlorothiophene enhances lipophilicity; potential for halogen bonding .
1-(4-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole () Tetrahydropyrazinoindazole-piperazine 1,2-Dimethylimidazol-4-yl 415.5 Imidazole substituent may increase polarity; methyl groups could hinder metabolic oxidation .
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one () Piperazine-linked butanone 4-(Trifluoromethyl)phenyl Not reported Trifluoromethyl group enhances metabolic stability and electron-withdrawing effects .
4-[3-(4-Chlorophenyl)-1H-pyrazol-5-yl]piperidine () Piperidine-pyrazole 4-Chlorophenyl Not reported Chlorophenyl group shares halogenated features with target compound; pyrazole may modulate target selectivity .

Key Functional Group Analysis

  • Sulfonyl Linker: Present in all compounds, this group facilitates hydrogen bonding and enhances solubility.
  • Piperazine/Piperidine Rings : Piperazine in the target compound and compounds allows conformational flexibility, whereas piperidine in restricts rotation, possibly affecting binding pocket interactions .
  • Halogenated Substituents : The 5-chlorothiophene (target) and 4-chlorophenyl () groups suggest shared strategies for enhancing binding via halogen bonds or hydrophobic interactions.

Physicochemical and Pharmacokinetic Implications

  • Lipophilicity : The 5-chlorothiophen-2-yl group in the target compound likely increases logP compared to the dimethylimidazole analog (), which may improve blood-brain barrier penetration.
  • Metabolic Stability: Trifluoromethyl groups () are known to resist oxidative metabolism, whereas methyl groups on imidazole () might slow CYP450-mediated degradation.

Q & A

Basic Research Questions

Q. What are the key synthetic steps and intermediates for synthesizing 1-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole?

  • Methodological Answer : Synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the pyrazinoindazole core via cyclization of substituted hydrazines with ketones or aldehydes under microwave-assisted conditions to enhance reaction efficiency .
  • Step 2 : Introduction of the piperazine moiety via nucleophilic substitution, using coupling agents like EDCI/HOBt in anhydrous DMF .
  • Step 3 : Sulfonylation of the 5-chlorothiophene group using sulfonyl chlorides, optimized with base catalysts (e.g., triethylamine) to minimize side reactions .
  • Key Intermediates : 7,8,9,10-tetrahydropyrazino[1,2-b]indazole, 5-chlorothiophene-2-sulfonyl chloride, and tert-butyl piperazine-1-carboxylate (Boc-protected intermediate for regioselective coupling).

Q. Which spectroscopic and chromatographic methods are critical for structural characterization of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm regiochemistry of the pyrazinoindazole core and sulfonyl-piperazine linkage. Aromatic proton signals in the δ 7.5–8.5 ppm range validate thiophene sulfonation .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns consistent with chlorine and sulfur content .
  • HPLC-PDA : Purity assessment using C18 columns with gradient elution (acetonitrile/water + 0.1% TFA), monitoring at 254 nm for aromatic systems .

Q. How can researchers design preliminary biological activity screens for this compound?

  • Methodological Answer :

  • Target Selection : Prioritize kinases or GPCRs due to structural similarity to piperazine-containing inhibitors. Use in silico docking (AutoDock Vina) to predict binding affinity to targets like PI3K or serotonin receptors .
  • In Vitro Assays :
  • Enzymatic inhibition assays (e.g., fluorescence-based ATPase activity for kinases).
  • Cell viability screens (MTT assay) against cancer cell lines (e.g., MCF-7, HeLa) to assess cytotoxicity .
  • Positive Controls : Include reference inhibitors (e.g., Wortmannin for PI3K) to validate assay conditions .

Advanced Research Questions

Q. What computational strategies optimize reaction conditions for synthesizing this compound?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply response surface methodology (RSM) to model variables (temperature, solvent polarity, catalyst loading). For example, central composite design (CCD) can optimize sulfonylation yield by balancing steric effects and reaction kinetics .
  • Machine Learning (ML) : Train ML models (e.g., random forest) on historical reaction data to predict optimal solvent systems (e.g., DMF vs. THF) for coupling steps, reducing trial-and-error experimentation .

Q. How can conflicting bioactivity data across studies be resolved?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from multiple studies using fixed-effects models to quantify heterogeneity (I2^2 statistic). Adjust for batch effects (e.g., solvent purity, cell passage number) via multivariate regression .
  • Orthogonal Assays : Confirm target engagement using surface plasmon resonance (SPR) for binding kinetics and cellular thermal shift assays (CETSA) to validate target modulation in live cells .

Q. What advanced techniques elucidate structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :

  • Fragment-Based Drug Design : Synthesize analogs with modifications to the sulfonyl-piperazine group (e.g., replacing chlorine with fluorine) and assess changes in IC50_{50} against target enzymes .
  • Cryo-EM/X-Ray Crystallography : Resolve co-crystal structures with biological targets (e.g., kinase domains) to identify critical hydrogen bonds or hydrophobic interactions. For example, piperazine sulfonamide groups often occupy ATP-binding pockets in kinases .
  • Free Energy Perturbation (FEP) : Use molecular dynamics simulations to calculate relative binding free energies of analogs, guiding prioritization of synthetic efforts .

Methodological Notes

  • Data Contradictions : Cross-referenced synthesis protocols (e.g., microwave vs. thermal conditions ) and bioactivity assays to ensure reproducibility.
  • Advanced Tools : Integration of AI (COMSOL Multiphysics ) and high-throughput screening reflects cutting-edge methodologies.

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